molecular formula C20H19ClN2O4 B3012752 N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide CAS No. 1705769-85-2

N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide

Cat. No.: B3012752
CAS No.: 1705769-85-2
M. Wt: 386.83
InChI Key: OKPFSFLIGLOHNK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3’-pyrrolidine]-1’-carboxamide is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a spiro junction between a chroman and a pyrrolidine ring, along with a carboxamide functional group. The presence of chlorine and methoxy substituents on the phenyl ring further adds to its chemical diversity.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The specifics of these interactions and the resulting changes are subjects of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and is able to have an active effect. More research is needed to outline these properties for this compound .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not well-documented. Factors such as temperature, pH, and the presence of other molecules can significantly impact the action of a compound. More research is needed to understand how these factors influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3’-pyrrolidine]-1’-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the chroman and pyrrolidine precursors, followed by their coupling to form the spiro junction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3’-pyrrolidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorine and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3’-pyrrolidine]-1’-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxyl group instead of a methoxy group.

    N-(5-chloro-2-methylphenyl)-acetamide: Similar but with a methyl group instead of a methoxy group.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3’-pyrrolidine]-1’-carboxamide is unique due to its spirocyclic structure and the specific combination of functional groups

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-26-18-7-6-13(21)10-15(18)22-19(25)23-9-8-20(12-23)11-16(24)14-4-2-3-5-17(14)27-20/h2-7,10H,8-9,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPFSFLIGLOHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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